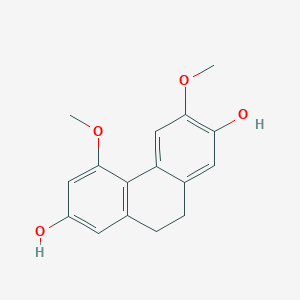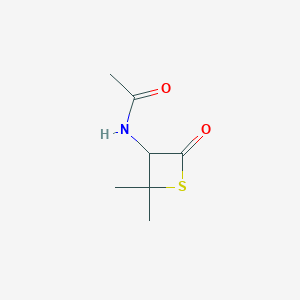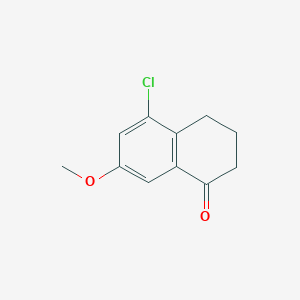![molecular formula C17H21N3O3 B1650015 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one CAS No. 1103520-52-0](/img/structure/B1650015.png)
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure combining morpholine and quinoxaline moieties, which contribute to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal or benzil under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine ring is introduced through nucleophilic substitution reactions.
Cyclization and Functionalization: The final step involves cyclization and functionalization to form the hexahydropyrido[1,2-a]quinoxalin-6-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can be employed to modify the quinoxaline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .
科学研究应用
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and cell signaling.
相似化合物的比较
Similar Compounds
Morpholine Derivatives: Compounds such as 2-(Morpholine-4-carbonyl)thiazolidin-4-one share structural similarities and exhibit comparable biological activities.
Quinoxaline Derivatives: Compounds like 2,3-dichloroquinoxaline and its derivatives are structurally related and have similar applications in medicinal chemistry.
Uniqueness
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is unique due to its combined morpholine and quinoxaline moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
1103520-52-0 |
|---|---|
分子式 |
C17H21N3O3 |
分子量 |
315.37 |
IUPAC 名称 |
3-(morpholine-4-carbonyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C17H21N3O3/c21-16-15-3-1-2-6-20(15)14-5-4-12(11-13(14)18-16)17(22)19-7-9-23-10-8-19/h4-5,11,15H,1-3,6-10H2,(H,18,21) |
InChI 键 |
UZTSQHPPCVMFFA-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
规范 SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(Ethyloxy)-4-nitrophenyl]-4-piperidinone](/img/structure/B1649934.png)
![3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol](/img/structure/B1649935.png)
![N-(4-difluoromethanesulfonylphenyl)-2-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B1649939.png)
![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1649941.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1649944.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1649945.png)
![2-{2-[(6-Bromo-3-nitroquinolin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1649947.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)
![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)
![N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B1649953.png)

